molecular formula C8H14ClNO2 B3031146 Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 1638761-28-0

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Cat. No.: B3031146
CAS No.: 1638761-28-0
M. Wt: 191.65
InChI Key: HVQDRPIJUBUWEO-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Utility in Drug Design

  • Bicyclo[1.1.1]pentanes, like Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride, are used as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design. They are synthesized from [1.1.1]propellane and are valued for their ability to incorporate various pharmaceutically relevant amines efficiently onto the bicyclo[1.1.1]pentane scaffold, contributing significantly to the field of medicinal chemistry (Hughes et al., 2019).

Chemical Structure and Synthesis Innovations

  • Recent studies have explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes as a strategy to create chiral substituted BCPs, maintaining the integrity of their carbocyclic framework. This approach has opened new avenues for the development of chiral BCP derivatives, which are of significant interest in the pharmaceutical and chemical communities (Garlets et al., 2020).

Exploration in Medicinal Chemistry

  • The chemical structure of this compound has been utilized in medicinal chemistry. Its application as a probe in biological studies showcases its potential use in developing new pharmaceutical compounds (Thirumoorthi & Adsool, 2016).

Development of Bioisosteres

  • The synthesis of arylated bicyclo[1.1.1]pentanes, which are considered as bioisosteres of internal alkynes and para-disubstituted benzenes, highlights the versatility of this compound in drug discovery. The ability to create these bioisosteres can lead to the development of novel drugs with improved physicochemical properties (Makarov et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-6(10)8-2-7(3-8,4-8)5-9;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQDRPIJUBUWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-28-0
Record name Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 3
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 5
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride

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